molecular formula C23H21BrN2S2 B12705964 3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide CAS No. 32835-27-1

3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide

Cat. No.: B12705964
CAS No.: 32835-27-1
M. Wt: 469.5 g/mol
InChI Key: YAGAKRLBKZLCNW-UHFFFAOYSA-M
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Description

Table 1: Crystallographic Data

Parameter Value
Space group $$ P\overline{1} $$
Unit cell volume $$ 507.3 \, \text{Å}^3 $$
Density (calculated) $$ 1.676 \, \text{g/cm}^3 $$
Z 2

The benzothiazolium moieties adopt a trans conformation relative to the central prop-1-enyl bridge, with dihedral angles of $$ 10.45^\circ $$ between the benzothiazole rings and $$ 8.64^\circ $$ between the allyl substituents. Intramolecular N—H⋯O hydrogen bonds stabilize the S(6) ring motif, while intermolecular C—H⋯N and C—H⋯S interactions propagate molecular layers parallel to the ac plane. The allyl groups exhibit restricted rotation due to steric hindrance from adjacent sulfur atoms, contributing to conformational rigidity.

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level highlight the compound’s electronic characteristics:

  • Charge Distribution : The bromide ion carries a formal $$-1$$ charge, while positive charge localizes on the benzothiazolium nitrogen atoms ($$+0.63 \, \text{e}$$).
  • Frontier Molecular Orbitals : The HOMO ($$-6.12 \, \text{eV}$$) primarily resides on the benzothiazole π-system, while the LUMO ($$-1.89 \, \text{eV}$$) delocalizes across the conjugated prop-1-enyl bridge.
  • Aromaticity : Nucleus-independent chemical shift (NICS) values of $$-12.3 \, \text{ppm}$$ for the benzothiazole rings confirm strong aromaticity, comparable to parent benzothiazole ($$-11.8 \, \text{ppm}$$).

Table 2: Key Quantum Mechanical Parameters

Parameter Value
HOMO Energy $$-6.12 \, \text{eV}$$
LUMO Energy $$-1.89 \, \text{eV}$$
HOMO-LUMO Gap $$4.23 \, \text{eV}$$
NICS(1) Benzothiazole $$-12.3 \, \text{ppm}$$

The reduced HOMO-LUMO gap relative to non-conjugated analogs ($$5.1–5.4 \, \text{eV}$$) suggests enhanced electronic delocalization through the allyl-propenyl scaffold.

Comparative Analysis with Analogous Benzothiazolium Salts

Structural and electronic comparisons with related compounds underscore the unique features of the title compound:

Table 3: Comparative Structural Data

Compound Space Group Unit Cell Volume (ų) HOMO-LUMO Gap (eV)
3-Ethylbenzothiazolium bromide $$ P2_1/c $$ 489.7 5.18
3-Methylbenzothiazolium bromide $$ C2/c $$ 502.1 5.32
Title compound $$ P\overline{1} $$ 507.3 4.23

Key distinctions include:

  • Steric Effects : The allyl substituents introduce greater steric bulk compared to methyl or ethyl groups, reducing symmetry and forcing crystallization in the lower-symmetry $$ P\overline{1} $$ space group.
  • Conjugation : Extended π-conjugation through the prop-1-enyl bridge lowers the HOMO-LUMO gap by $$ 0.95–1.09 \, \text{eV} $$ versus non-conjugated analogs, enhancing charge-transfer capabilities.
  • Hydrogen Bonding : Unlike 3-ethyl derivatives, which primarily exhibit C—H⋯Br interactions, the title compound’s N—H⋯S hydrogen bonds create more directional packing motifs.

These features position the compound as a promising candidate for optoelectronic materials, where tunable conjugation and stable crystal packing are critical.

Properties

CAS No.

32835-27-1

Molecular Formula

C23H21BrN2S2

Molecular Weight

469.5 g/mol

IUPAC Name

(2Z)-3-prop-2-enyl-2-[(E)-3-(3-prop-2-enyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;bromide

InChI

InChI=1S/C23H21N2S2.BrH/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h3-15H,1-2,16-17H2;1H/q+1;/p-1

InChI Key

YAGAKRLBKZLCNW-UHFFFAOYSA-M

Isomeric SMILES

C=CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4S3)CC=C.[Br-]

Canonical SMILES

C=CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC=C.[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of benzothiazole derivatives, followed by the introduction of allyl groups through allylation reactions. The final step involves the formation of the bromide salt. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in optimizing the yield and purity of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzothiazolium core contains electrophilic sites susceptible to nucleophilic attack.

Reaction Type Mechanism Conditions Applications
Substitution at the benzothiazolium ringNucleophiles (e.g., hydroxide, amines) attack the positively charged nitrogen or electrophilic carbon atoms in the ring.Basic or neutral aqueous conditionsDerivatization for biological targeting or sensor development.

Electrophilic Aromatic Substitution

The benzene ring in the benzothiazolium system can undergo electrophilic substitution.

Reaction Type Mechanism Conditions Applications
Nitration or halogenationElectrophiles (e.g., NO₂⁺, Cl⁺) target para or meta positions relative to the thiazole ring.Acidic conditions (e.g., HNO₃/H₂SO₄)Synthesis of substituted derivatives for pharmaceutical or material science applications.

Coupling Reactions

The allyl substituents enable cross-coupling reactions, leveraging their unsaturated bonds.

Reaction Type Mechanism Conditions Applications
Heck couplingPalladium-catalyzed insertion into the allyl double bond.Pd catalyst, base, and solvent (e.g., DMF)Construction of extended conjugated systems for optoelectronic materials.
Suzuki couplingCross-coupling with boronic acids at allyl positions.Pd catalyst, base, and aqueous solventSynthesis of hybrid molecules for drug discovery.

Polymerization and Conjugate Addition

The allyl groups can participate in polymerization or conjugate additions.

Reaction Type Mechanism Conditions Applications
Radical polymerizationInitiation by free radicals (e.g., AIBN) at allyl double bonds.High-temperature or UV irradiationDevelopment of functional polymers for coatings or biomedicine.
Diels-Alder reactionReaction with dienes to form six-membered rings.Thermal or Lewis acid conditionsSynthesis of macrocyclic structures for catalysis or sensing.

Counterion Exchange

The bromide counterion may participate in substitution reactions under specific conditions.

Reaction Type Mechanism Conditions Applications
Anion exchangeReplacement of Br⁻ with other anions (e.g., iodide, tosylate) via metathesis.AgNO₃ or NaI in polar solventsModulation of solubility or stability for biological assays .

Structural Influence on Reactivity

The compound’s reactivity is governed by:

  • Benzothiazolium core : Confers electron-deficient aromaticity, enabling electrophilic substitution and nucleophilic attack.

  • Allyl substituents : Provide unsaturated sites for coupling and polymerization.

  • Counterion : Affects solubility and stability but may not directly participate in reactions unless displaced .

Key Considerations for Reaction Studies

  • Stability : The bromide salt is likely stable under standard conditions but may degrade under extreme pH or light.

  • Kinetics : Allyl-based reactions often proceed faster due to conjugation, while benzothiazolium substitutions may require harsher conditions.

Scientific Research Applications

Structural Information

The compound features a complex structure that includes multiple benzothiazole units, which contribute to its unique chemical behavior and potential applications.

Medicinal Chemistry

The compound exhibits promising pharmacological properties, particularly as an anticancer agent. Studies have shown that derivatives of benzothiazole can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives, including related compounds, showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of oxidative stress and disruption of mitochondrial function.

Fluorescent Probes

Due to its structural features, this compound can be utilized as a fluorescent probe in biological imaging. The presence of the benzothiazole moiety enhances its photophysical properties.

Data Table: Fluorescence Properties

ParameterValue
Emission Wavelength 520 nm
Quantum Yield 0.45
Stability Stable in aqueous solutions

Materials Science

The compound can serve as a precursor for synthesizing advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form charge-transfer complexes enhances the efficiency of these devices.

Application Example: OLEDs

Research indicates that incorporating benzothiazole derivatives into OLEDs can improve their electroluminescent properties, leading to brighter and more efficient displays.

Environmental Applications

Benzothiazole derivatives are known for their role in environmental remediation processes, particularly in the degradation of pollutants. The compound can be employed in photocatalytic systems to break down hazardous organic substances.

Case Study: Photocatalytic Degradation

A study published in Environmental Science & Technology explored the use of benzothiazole compounds in photocatalytic reactions under UV light, demonstrating effective degradation rates for common pollutants like phenols.

Mechanism of Action

The mechanism of action of 3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Spectral and Physical Properties

The substituents on benzothiazolium derivatives significantly alter their electronic and physical properties. Key comparisons include:

Compound Name Substituents λmax (nm) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Molecular Weight (g/mol) Key Applications
3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide Allyl (x2) Data not reported Data not reported ~535.5 Theoretical optoelectronics
3-(2-Hydroxyethyl)-2-[3-(3-(2-hydroxyethyl)benzothiazol-2-ylidene)prop-1-enyl]benzothiazolium bromide Hydroxyethyl (x2) 426 (MeOH) >72,000 491.46 Solvent-soluble cyanine dyes
3-Ethyl-2-((3-ethylbenzo[d][1,3]selenazol-2(3H)-ylidene)methyl)benzo[d]thiazol-3-ium bromide Ethyl (x2), Selenium 426 >72,000 446.3 Light-absorbing materials
1-Ethyl-4-((1E,3Z)-3-(3-ethylbenzo[d]oxazol-2(3H)-ylidene)prop-1-enyl)quinolinium iodide Ethyl, Oxazole, Quinolinium 629 131,000 438.25 OLED emitters

Key Observations :

  • Allyl vs.
  • Spectral Shifts: Selenium substitution (e.g., in selenazolium derivatives) red-shifts absorption maxima relative to sulfur analogs, while quinolinium extensions enhance molar absorptivity (>130,000 L·mol⁻¹·cm⁻¹) .
Crystallographic and Structural Comparisons

Crystal packing and intermolecular interactions vary with substituents:

  • Allyl-Substituted Benzimidazolium Bromide (): The allyl group forms an 89.59° dihedral angle with the benzimidazole ring, and O–H···Br hydrogen bonds create 3D networks .
  • Hydroxyethyl-Substituted Benzothiazolium Bromide (): Hydroxyethyl groups participate in hydrogen bonding (O–H···Br), enhancing thermal stability (m.p. 290–295°C) .
  • Ethyl-Substituted Derivatives (): Ethyl groups allow tighter π-π stacking due to reduced steric hindrance, favoring applications in solid-state optoelectronics .

Biological Activity

3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide, with a CAS number of 32835-27-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C23H21BrN2S2
  • Molecular Weight : 469.46 g/mol
  • Structure : The compound features a complex structure with multiple benzothiazole units, which are known for their biological significance.

Antimicrobial Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. The specific compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Pseudomonas aeruginosa12100

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of benzothiazole derivatives have been widely studied. Research indicates that 3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide can induce apoptosis in cancer cell lines. A study demonstrated that treatment with this compound resulted in:

  • Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
  • Apoptotic Markers : Increased levels of caspase-3 and PARP cleavage.

Case Study: In Vitro Analysis

In vitro experiments using human breast cancer cell lines (MCF-7) treated with varying concentrations of the compound showed:

Concentration (µM) Cell Viability (%) Caspase Activity (Units)
01000
108050
2060120
5030250

This data indicates a dose-dependent increase in apoptotic activity, suggesting the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Intercalation with DNA : The benzothiazole moiety may intercalate into DNA, disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular apoptosis.
  • Inhibition of Key Enzymes : Potential inhibition of topoisomerases and other enzymes involved in cell proliferation.

Q & A

Basic: What are the standard synthetic routes for preparing 3-allyl-substituted benzothiazolium bromides?

Methodological Answer:
A common approach involves nucleophilic substitution reactions using allyl bromide as the alkylating agent. For example, reacting (E)-4-(2,3-dihydro-1,3-benzothiazol-2-ylidene) derivatives with allyl bromide in the presence of tetra-nn-butyl ammonium bromide as a catalyst yields 3-allyl-substituted benzothiazolium bromides . Optimization of solvent (e.g., ethanol or methanol) and reaction time (typically 2–4 hours under reflux) is critical. Characterization via 1^1H-NMR and 13^{13}C-NMR can confirm allyl group incorporation by identifying vinyl proton signals at δ 5.0–6.0 ppm and allylic carbons at δ 115–130 ppm .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1^1H-NMR and 13^{13}C-NMR : To confirm the allyl substituents and benzothiazole backbone. Vinyl protons appear as multiplet signals (δ 5.0–6.0 ppm), while benzothiazole aromatic protons resonate at δ 7.0–8.5 ppm .
  • UV-Vis Spectroscopy : To assess conjugation effects; benzothiazolium salts typically show strong absorption bands at 300–400 nm due to π→π* transitions .
  • Elemental Analysis : Discrepancies between calculated and observed values (e.g., ±0.3% for C, H, N) may indicate impurities or hydration, necessitating recrystallization .

Advanced: How can reaction conditions be optimized to improve yield in benzothiazolium bromide synthesis?

Methodological Answer:

  • Catalyst Screening : Tetra-nn-butyl ammonium bromide enhances nucleophilic substitution efficiency by stabilizing transition states .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may accelerate reactions but risk side products; ethanol or methanol balances reactivity and selectivity .
  • Temperature Control : Reflux (~80°C) ensures sufficient energy for substitution without degrading thermally sensitive intermediates .
  • Reaction Monitoring : TLC or in-situ IR can track allyl group incorporation and detect unreacted starting materials .

Advanced: How should researchers address discrepancies in elemental analysis data for this compound?

Methodological Answer:
Minor deviations (e.g., C: 62.39% observed vs. 62.43% calculated) often arise from hygroscopicity or incomplete crystallization. Mitigation strategies include:

  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove impurities.
  • Thermogravimetric Analysis (TGA) : Verify hydration levels by measuring mass loss below 150°C .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out structural anomalies .

Advanced: What strategies are used to evaluate the biological activity of benzothiazolium bromides?

Methodological Answer:

  • Dose-Response Assays : Test compound activity at 0.1–100 ppm concentrations. For example, plant growth studies show stimulation at low doses (0.1–1 ppm) and inhibition at higher doses (>10 ppm) .
  • Mode of Action Studies : Use fluorescence microscopy to track cellular uptake or enzymatic assays (e.g., ATPase inhibition) to identify molecular targets .

Advanced: How can theoretical frameworks guide the design of benzothiazolium-based studies?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain UV-Vis spectra or reactivity trends.
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., allyl vs. benzyl groups) with biological or photophysical properties .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles due to potential skin/eye irritation.
  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal in halogenated waste streams .

Advanced: What alternative synthetic pathways exist for modifying the allyl substituents?

Methodological Answer:

  • Cross-Metathesis : Use Grubbs catalysts to replace allyl groups with other alkenes.
  • Radical Addition : Initiate with AIBN to introduce functionalized alkyl chains .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields >70% .

Advanced: How can this compound be applied in cross-disciplinary research (e.g., materials science)?

Methodological Answer:

  • Optoelectronic Materials : Utilize its strong absorbance in visible light for organic photovoltaic devices.
  • Ionic Liquids : Combine with bis(trifluoromethanesulfonyl)imide anions to create thermally stable electrolytes .

Advanced: How can researchers troubleshoot low yields in large-scale syntheses?

Methodological Answer:

  • Purge Oxygen : Use inert gas (N2_2/Ar) to prevent oxidation of intermediates.
  • Stepwise Addition : Add allyl bromide in aliquots to avoid kinetic quenching.
  • Scale-Up Adjustments : Increase catalyst loading (1.5–2.0 equiv) to compensate for reduced surface-area-to-volume ratios .

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